ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H26N6O3S and its molecular weight is 442.54. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that combines structural features of indoles, triazoles, and piperazines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Structural Overview
The compound's structure can be broken down into several key components:
- Indole Ring : Known for its diverse biological activities, including anticancer properties.
- Triazole Ring : Often associated with antifungal and anticancer effects.
- Piperazine Moiety : Commonly found in various pharmacologically active compounds.
The biological activity of this compound is thought to involve multiple pathways:
- Enzyme Inhibition : The indole and triazole components may interact with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may act on various receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
- DNA Interaction : The structural features may allow the compound to bind to DNA, interfering with replication processes.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
Study Reference | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
HCT 116 (Colon) | 4.363 | Inhibition of cell proliferation | |
MCF7 (Breast) | 1.18 | Induction of apoptosis | |
PC3 (Prostate) | 0.2757 | EGFR inhibition |
These results indicate that this compound exhibits significant anticancer activity across multiple cancer types.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, this compound was tested against several cancer cell lines using MTT assays. The compound demonstrated significant cytotoxicity with an IC₅₀ value lower than many standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Case Study 2: Mechanistic Insights
A mechanistic study highlighted the compound's ability to induce apoptosis in MCF7 cells through caspase activation pathways. This study provided insights into how the compound could be utilized in combination therapies for enhanced efficacy against resistant cancer types .
Properties
IUPAC Name |
ethyl 4-[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-3-27-19(16-13-22-17-8-6-5-7-15(16)17)23-24-20(27)31-14-18(28)25-9-11-26(12-10-25)21(29)30-4-2/h5-8,13,22H,3-4,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPJXZJRAGXILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C(=O)OCC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.